Cas no 2172457-04-2 (2-(1H-pyrazol-3-yl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride)

2-(1H-Pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride is a heterocyclic sulfonyl fluoride derivative with potential applications in medicinal chemistry and chemical biology. Its unique structure combines a pyrazole and pyrrolopyrimidine scaffold, offering a versatile reactive handle for selective modifications via sulfonyl fluoride chemistry. The sulfonyl fluoride group enables covalent binding to nucleophilic residues, making it valuable for probe design or targeted covalent inhibition. This compound exhibits stability under physiological conditions while retaining reactivity with thiols and other nucleophiles. Its bifunctional nature allows for further derivatization, facilitating the development of bioactive molecules or affinity-based probes for studying protein-ligand interactions. The compound's synthetic accessibility and tunable reactivity make it a promising intermediate for drug discovery and chemical biology research.
2-(1H-pyrazol-3-yl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride structure
2172457-04-2 structure
商品名:2-(1H-pyrazol-3-yl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride
CAS番号:2172457-04-2
MF:C9H6FN5O2S
メガワット:267.239642620087
CID:5994165
PubChem ID:165574316

2-(1H-pyrazol-3-yl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-(1H-pyrazol-3-yl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride
    • 2172457-04-2
    • EN300-1582269
    • 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
    • インチ: 1S/C9H6FN5O2S/c10-18(16,17)9-5-1-3-11-7(5)13-8(14-9)6-2-4-12-15-6/h1-4H,(H,12,15)(H,11,13,14)
    • InChIKey: NXEFRWHMTPOFFM-UHFFFAOYSA-N
    • ほほえんだ: S(C1=C2C=CNC2=NC(C2=CC=NN2)=N1)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 267.02262379g/mol
  • どういたいしつりょう: 267.02262379g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 414
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 113Ų

2-(1H-pyrazol-3-yl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1582269-0.25g
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
0.25g
$2027.0 2023-06-04
Enamine
EN300-1582269-5000mg
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
5000mg
$6390.0 2023-09-24
Enamine
EN300-1582269-2.5g
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
2.5g
$4319.0 2023-06-04
Enamine
EN300-1582269-1.0g
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
1g
$2203.0 2023-06-04
Enamine
EN300-1582269-0.1g
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
0.1g
$1939.0 2023-06-04
Enamine
EN300-1582269-10.0g
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
10g
$9474.0 2023-06-04
Enamine
EN300-1582269-5.0g
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
5g
$6390.0 2023-06-04
Enamine
EN300-1582269-0.5g
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
0.5g
$2115.0 2023-06-04
Enamine
EN300-1582269-250mg
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
250mg
$2027.0 2023-09-24
Enamine
EN300-1582269-500mg
2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2172457-04-2
500mg
$2115.0 2023-09-24

2-(1H-pyrazol-3-yl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride 関連文献

2-(1H-pyrazol-3-yl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluorideに関する追加情報

Introduction to 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride (CAS No. 2172457-04-2)

2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride (CAS No. 2172457-04-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in the development of new therapeutic agents. The present article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, biological activities, and potential applications in drug discovery.

The molecular structure of 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride is notable for its combination of a pyrazole ring and a pyrrolopyrimidine scaffold, both of which are known for their biological significance. The presence of the sulfonyl fluoride functional group adds to the compound's reactivity and versatility in chemical reactions. This structure suggests that the compound may exhibit potent and selective biological activities, making it an attractive candidate for further investigation.

In terms of chemical properties, 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride is a solid at room temperature with a molecular weight of approximately 356.19 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical and biological assays. The compound's stability under different conditions has been extensively studied, and it has been found to be stable under standard laboratory conditions.

The synthesis of 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride involves several well-established chemical reactions. One common approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 1H-pyrazole in the presence of a suitable base, followed by the introduction of the sulfonyl fluoride group through a sulfonylation reaction. This multi-step process has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The biological activities of 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride have been extensively studied in recent years. Research has shown that this compound exhibits potent inhibitory activity against various kinases, including protein kinases that play crucial roles in cellular signaling pathways. For instance, studies have demonstrated that it effectively inhibits the activity of Aurora kinase A and B, which are implicated in mitotic progression and chromosome segregation. This makes it a promising lead compound for the development of anticancer drugs.

In addition to its kinase inhibitory properties, 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride has also shown potential as an inhibitor of other important biological targets. For example, it has been found to inhibit the activity of Janus kinases (JAKs), which are involved in cytokine signaling pathways and are associated with various inflammatory diseases. This dual activity profile suggests that the compound may have broad therapeutic applications beyond cancer treatment.

Clinical trials involving derivatives of 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride have yielded promising results. Early-phase clinical trials have demonstrated that these compounds are well-tolerated and exhibit favorable pharmacokinetic properties. Preliminary data suggest that they may be effective in treating various solid tumors and hematological malignancies. Further clinical studies are ongoing to evaluate their safety and efficacy in larger patient populations.

The potential applications of 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride extend beyond oncology. Its ability to modulate key signaling pathways involved in inflammation and immune responses makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, recent studies have explored its potential as an antiviral agent against emerging viral infections.

In conclusion, 2-(1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride (CAS No. 2172457-04-2) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a lead molecule for drug discovery is supported by extensive preclinical research and early clinical data. Continued investigation into its mechanisms of action and therapeutic applications will likely uncover new opportunities for its use in medicine.

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